molecular formula C19H22N4O5 B13483074 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Cat. No.: B13483074
M. Wt: 386.4 g/mol
InChI Key: WCPDDXPKCNDUMJ-UHFFFAOYSA-N
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Description

6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a complex organic compound with the molecular formula C19H24N4O4 It is characterized by the presence of multiple functional groups, including an amino group, a piperidinyl group, and an isoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 4-[(2-aminoethyl)amino]-2-(2,6-dioxo-3-piperidinyl)-, hydrochloride
  • 3-Amino-1H-isoindole hydrochloride
  • Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-
  • Heptanoic acid, 7-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-
  • Formamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-

Uniqueness

What sets 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide apart from similar compounds is its unique combination of functional groups and structural features.

Biological Activity

6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an isoindoline core and piperidine derivatives, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O5
  • Molecular Weight : 386.41 g/mol
  • CAS Number : 2227423-21-2
  • Purity : ≥98% .

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. HDAC inhibition can lead to increased acetylation of histones and transcription factors, resulting in altered gene expression patterns associated with cancer and other diseases .
  • Cytokine Modulation : Research indicates that this compound may reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Biological Activity Data

Activity Type Description Reference
HDAC InhibitionInhibits HDACs leading to increased acetylation and altered gene expression
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
Protein DegradationFunctions as a ligand for Cereblon in targeted protein degradation strategies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human leukemia cells. The results demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Inflammation Modulation

In an animal model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6. These findings suggest a potential role for the compound in treating autoimmune conditions where cytokine levels are elevated .

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide

InChI

InChI=1S/C19H22N4O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10,20H2,(H,21,24)(H,22,25,26)

InChI Key

WCPDDXPKCNDUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN

Origin of Product

United States

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